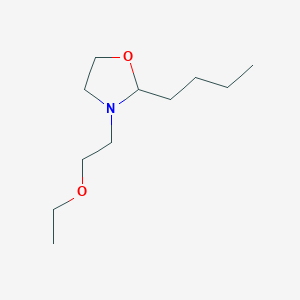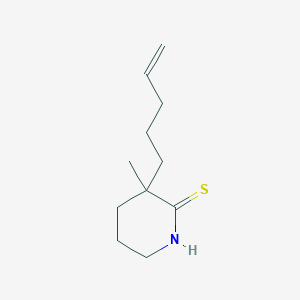
2-Piperidinethione, 3-methyl-3-(4-pentenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperidinethione, 3-methyl-3-(4-pentenyl)- is an organic compound with the molecular formula C11H19NS It is a derivative of piperidine, featuring a thione group (a sulfur atom double-bonded to a carbon atom) and a pentenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinethione, 3-methyl-3-(4-pentenyl)- typically involves the reaction of piperidine derivatives with sulfur-containing reagents. One common method is the reaction of 3-methyl-3-(4-pentenyl)piperidine with elemental sulfur or sulfur-containing compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the thione group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and isolation to ensure the compound’s purity and quality. Techniques like distillation, crystallization, and chromatography are often employed in the industrial setting to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Piperidinethione, 3-methyl-3-(4-pentenyl)- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form piperidine derivatives with reduced sulfur functionalities.
Substitution: The pentenyl side chain can undergo substitution reactions, where different functional groups replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives with reduced sulfur functionalities.
Substitution: Compounds with modified pentenyl side chains.
Scientific Research Applications
2-Piperidinethione, 3-methyl-3-(4-pentenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Piperidinethione, 3-methyl-3-(4-pentenyl)- involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites in biological molecules, affecting their function. The pentenyl side chain may also interact with hydrophobic regions of proteins and other biomolecules, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
2-Piperidinethione: A simpler derivative without the pentenyl side chain.
3-Methyl-2,4-pentanedione: A compound with similar structural features but different functional groups.
Methyl jasmonate: Contains a pentenyl side chain but differs in the core structure.
Uniqueness
2-Piperidinethione, 3-methyl-3-(4-pentenyl)- is unique due to the combination of the thione group and the pentenyl side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
144396-96-3 |
|---|---|
Molecular Formula |
C11H19NS |
Molecular Weight |
197.34 g/mol |
IUPAC Name |
3-methyl-3-pent-4-enylpiperidine-2-thione |
InChI |
InChI=1S/C11H19NS/c1-3-4-5-7-11(2)8-6-9-12-10(11)13/h3H,1,4-9H2,2H3,(H,12,13) |
InChI Key |
IXMSSPWOKXXBGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCNC1=S)CCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Phenyl-3-(3-phenylbicyclo[2.2.1]hepta-2,5-dien-2-yl)prop-2-en-1-one](/img/structure/B12553043.png)

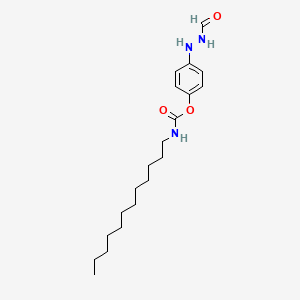

![1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B12553072.png)
![4-[(Pyridin-2-yl)oxy]-5-[(pyridin-3-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B12553075.png)
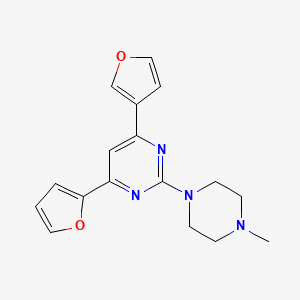
![[({2-[(1-Phenylethyl)amino]ethyl}amino)methyl]silanetriol](/img/structure/B12553086.png)

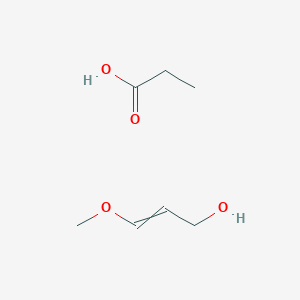
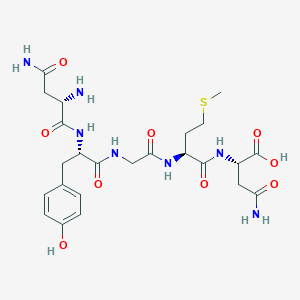
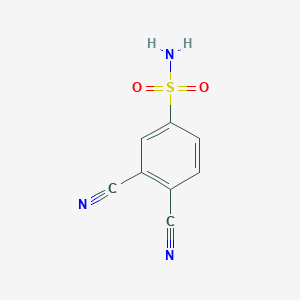
![1-{2-[(Oxiran-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B12553108.png)
